(2,8-Dimethyl-quinolin-4-yloxy)-acetic acid hydrochloride (2,8-Dimethyl-quinolin-4-yloxy)-acetic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1052529-90-4
VCID: VC8044137
InChI: InChI=1S/C13H13NO3.ClH/c1-8-4-3-5-10-11(17-7-12(15)16)6-9(2)14-13(8)10;/h3-6H,7H2,1-2H3,(H,15,16);1H
SMILES: CC1=C2C(=CC=C1)C(=CC(=N2)C)OCC(=O)O.Cl
Molecular Formula: C13H14ClNO3
Molecular Weight: 267.71 g/mol

(2,8-Dimethyl-quinolin-4-yloxy)-acetic acid hydrochloride

CAS No.: 1052529-90-4

Cat. No.: VC8044137

Molecular Formula: C13H14ClNO3

Molecular Weight: 267.71 g/mol

* For research use only. Not for human or veterinary use.

(2,8-Dimethyl-quinolin-4-yloxy)-acetic acid hydrochloride - 1052529-90-4

Specification

CAS No. 1052529-90-4
Molecular Formula C13H14ClNO3
Molecular Weight 267.71 g/mol
IUPAC Name 2-(2,8-dimethylquinolin-4-yl)oxyacetic acid;hydrochloride
Standard InChI InChI=1S/C13H13NO3.ClH/c1-8-4-3-5-10-11(17-7-12(15)16)6-9(2)14-13(8)10;/h3-6H,7H2,1-2H3,(H,15,16);1H
Standard InChI Key VRSPUSDDHIRISQ-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)C(=CC(=N2)C)OCC(=O)O.Cl
Canonical SMILES CC1=C2C(=CC=C1)C(=CC(=N2)C)OCC(=O)O.Cl

Introduction

Chemical Structure and Identification

The compound belongs to the quinoline family, characterized by a bicyclic structure fused from a benzene ring and a pyridine ring. Key structural features include:

  • Quinoline core: Substituted with methyl groups at positions 2 and 8.

  • Acetic acid moiety: Linked via an ether bond at position 4 of the quinoline ring.

  • Hydrochloride salt: Improves aqueous solubility for biological applications.

Molecular Data

PropertyValueSource
Molecular formulaC₁₃H₁₄ClNO₃
Molecular weight267.71 g/mol
SMILESCC1=CC=CC2=C1N=C(C=C2OCC(=O)O)C.Cl
IUPAC name2-(2,8-Dimethylquinolin-4-yl)oxyacetic acid hydrochloride
XLogP32.5 (parent acid)

Synthesis and Derivatives

Synthetic Routes

The hydrochloride salt is typically synthesized via a two-step process:

  • Alkylation of 4-hydroxy-2,8-dimethylquinoline: Reacted with bromoacetic acid under basic conditions to form the ether-linked acetic acid derivative .

  • Salt formation: Treatment with hydrochloric acid yields the final product .

Representative Reaction Scheme:

4-Hydroxy-2,8-dimethylquinoline+BrCH₂COOHBase(2,8-Dimethyl-quinolin-4-yloxy)-acetic acidHClHydrochloride salt\text{4-Hydroxy-2,8-dimethylquinoline} + \text{BrCH₂COOH} \xrightarrow{\text{Base}} \text{(2,8-Dimethyl-quinolin-4-yloxy)-acetic acid} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Structural Analogues

Modifications to the quinoline core or acetic acid chain influence bioactivity:

  • Fluorinated derivatives: Substitution at position 5 (e.g., 5-fluoro analogues) enhances antimycobacterial activity .

  • Amide variants: Replacement of the carboxylic acid with an amide group improves metabolic stability .

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: Enhanced in hydrochloride form compared to the free acid .

  • pH sensitivity: Degrades under neutral or alkaline conditions, necessitating acidic formulations for stability .

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): Peaks at δ 2.23 (methyl groups), 3.95 (methoxy), 4.62 (ether-linked CH₂) .

  • HRMS (ESI): m/z 341.1651 [M + H]⁺ for related fluorinated analogues .

Pharmacological Research

Antimycobacterial Activity

While direct data on this compound is limited, structurally related 4-alkoxyquinolines demonstrate potent activity against Mycobacterium tuberculosis (Mtb):

  • MIC values: 0.05–1.8 μM for analogues with similar substitution patterns .

  • Mechanism: Inhibition of cytochrome bc₁ complex, disrupting bacterial respiration .

ADME Profiles

  • Metabolic stability: Moderate hepatic clearance observed in rat microsomes for related compounds .

  • Permeability: Low passive permeability (PAMPA assay), suggesting formulation challenges .

Applications in Research

Drug Development

  • Lead optimization: Serves as a scaffold for antitubercular agents due to its quinoline core .

  • Structure-activity relationship (SAR) studies: Methyl and halogen substitutions are explored to balance potency and solubility .

Chemical Probes

  • Target identification: Used to study quinoline interactions with bacterial enzymes .

Hazard StatementPrecautionary Measure
H302 (Harmful if swallowed)Avoid ingestion
H315 (Skin irritation)Use gloves
H319 (Eye irritation)Wear eye protection
H335 (Respiratory irritation)Use in ventilated areas

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